molecular formula C6H13Cl2N3 B2465532 (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride CAS No. 2138188-73-3

(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride

Cat. No.: B2465532
CAS No.: 2138188-73-3
M. Wt: 198.09
InChI Key: VACQXXOOQIJVFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can be further purified and converted into the desired dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions, followed by purification and conversion to the dihydrochloride salt. The process may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the dimethyl groups and the methanamine moiety can enhance its interaction with biological targets and improve its solubility and stability .

Properties

IUPAC Name

(1,4-dimethylpyrazol-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5-4-9(2)8-6(5)3-7;;/h4H,3,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACQXXOOQIJVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1CN)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138188-73-3
Record name (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride
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